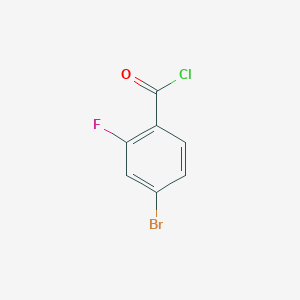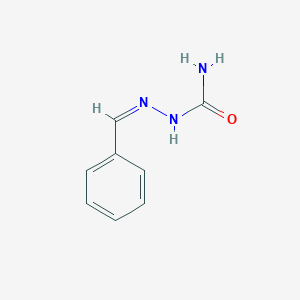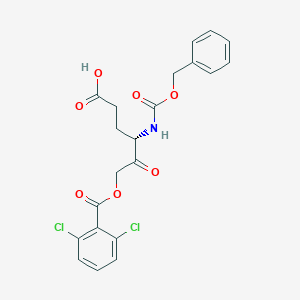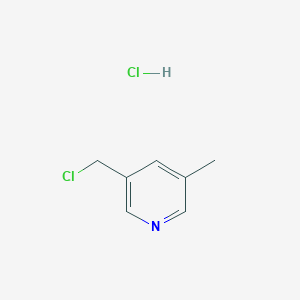
Bodipy 8-Chloromethane
Übersicht
Beschreibung
Bodipy 8-Chloromethane is a fluorophore . It can be used as a fluorescent probe .
Synthesis Analysis
BODIPY dyes have three main reactive sites: α-, β-pyrrolic and meso positions, which enable modifications for the synthesis of various donor–acceptor BODIPY dyes .Molecular Structure Analysis
BODIPYs are a class of organoboron compounds characterized by high molar absorption coefficients, excellent thermal and photo-stability, and a high fluorescence quantum yield .Chemical Reactions Analysis
BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange). This has been achieved through three design strategies: (i) halogenation of the dye skeleton, (ii) donor–acceptor dyads, and (iii) BODIPY dimers .Physical And Chemical Properties Analysis
BODIPYs are renowned for their strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields . The melting point of Bodipy 8-Chloromethane is 176-178 °C .Wissenschaftliche Forschungsanwendungen
Bodipy 8-Chloromethane Applications in Scientific Research
Laser Dyes: Bodipy dyes are known for their use as laser dyes due to their high fluorescence quantum yield and photostability. They can be used in various laser technologies, including tunable dye lasers for spectroscopy and medical applications .
Chemical/Bio-sensors: These dyes serve as sensitive fluorescent probes in chemical and biological sensors. They can detect changes in the environment, such as pH shifts or the presence of metal ions, which is crucial in environmental monitoring and medical diagnostics .
Cellular Imaging Agents: In biomedical research, Bodipy 8-Chloromethane is utilized as a cellular imaging agent. Its ability to stain specific cell components makes it valuable for tracking and observing cellular processes under a microscope .
Photodynamic Therapy: As triplet photosensitizers, Bodipy dyes are used in photodynamic therapy for cancer treatment. They generate reactive oxygen species when activated by light, leading to the destruction of cancer cells .
Fluorescent-PET Probes: Bodipy-based compounds are also employed as fluorescent probes in Positron Emission Tomography (PET), enhancing the imaging capabilities of this technique for better disease diagnosis .
Organic Photovoltaics: Their role in solar energy conversion is significant, particularly in organic photovoltaic cells where they help convert solar energy into electrical energy efficiently .
Photocatalysis: Bodipy dyes are applied in photocatalysis to accelerate chemical reactions using light energy, which has implications in environmental remediation and green chemistry .
Self-Assembled Architectures: Researchers use Bodipy 8-Chloromethane to develop self-assembled structures that have potential applications in nanotechnology and materials science .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
BODIPY dyes and their derivatives have been the focus of considerable research interest and are rapidly growing. Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . The future rational design of BODIPY dyes and their derivatives with properties suitable for applications is expected .
Eigenschaften
IUPAC Name |
8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXASTXHAMZMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479458 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bodipy 8-Chloromethane | |
CAS RN |
208462-25-3 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)









![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)